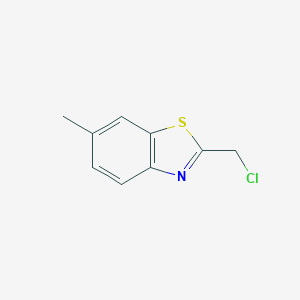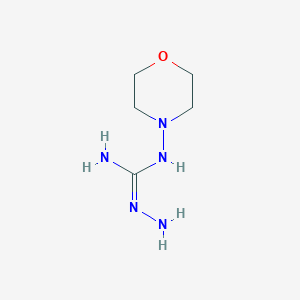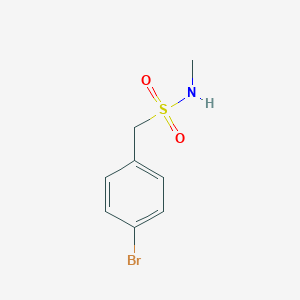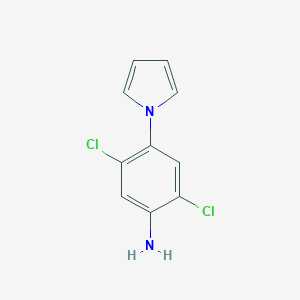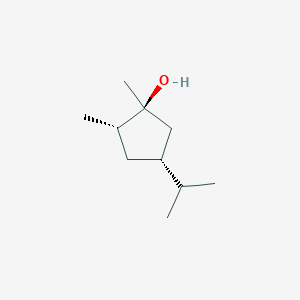
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol is a chemical compound commonly known as menthol. It is a cyclic terpene alcohol and is found in the essential oils of various plants, including peppermint and eucalyptus. Menthol is widely used in the pharmaceutical, food, and cosmetic industries due to its cooling and soothing properties.
Mechanism of Action
Menthol exerts its pharmacological effects by interacting with various receptors and ion channels in the body. It activates the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which is responsible for the cooling sensation associated with menthol. Menthol also acts on the kappa-opioid receptor, which is involved in the modulation of pain perception. Additionally, menthol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Menthol has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Menthol also has antispasmodic effects on smooth muscle, which can be beneficial in the treatment of gastrointestinal disorders. Additionally, menthol has been shown to have a bronchodilatory effect, which can be useful in the treatment of respiratory disorders.
Advantages and Limitations for Lab Experiments
Menthol has several advantages for lab experiments, including its low toxicity and widespread availability. It is also relatively easy to synthesize and can be obtained from natural sources. However, menthol has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, menthol has a strong odor, which can be unpleasant and can interfere with experiments.
Future Directions
There are several future directions for the study of menthol. One area of research is the development of novel menthol derivatives with enhanced pharmacological properties. Another area of research is the investigation of the potential use of menthol in the treatment of anxiety and depression. Additionally, the use of menthol in combination with other drugs for the treatment of pain and inflammation is an area of active research. Finally, the development of new methods for the synthesis of menthol is also an area of interest.
Synthesis Methods
Menthol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of menthol synthesis is the extraction of essential oils from plants such as peppermint and eucalyptus. The essential oil is then subjected to fractional distillation, which separates the menthol from other components. Chemical synthesis of menthol involves the reaction of isopulegol with hydrogen cyanide in the presence of a catalyst. Biotransformation of menthol is carried out using microorganisms such as Pseudomonas putida, which converts limonene to menthol.
Scientific Research Applications
Menthol has been extensively studied for its various pharmacological properties, including analgesic, anti-inflammatory, antispasmodic, and antitussive effects. It has been used in the treatment of various conditions such as pain, respiratory disorders, and gastrointestinal disorders. Menthol has also been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors and its potential use in the treatment of anxiety and depression.
properties
CAS RN |
164525-44-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-8(3)10(4,11)6-9/h7-9,11H,5-6H2,1-4H3/t8-,9+,10-/m0/s1 |
InChI Key |
SZDOCHYAQZSVCT-AEJSXWLSSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@]1(C)O)C(C)C |
SMILES |
CC1CC(CC1(C)O)C(C)C |
Canonical SMILES |
CC1CC(CC1(C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
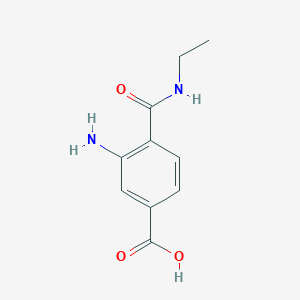
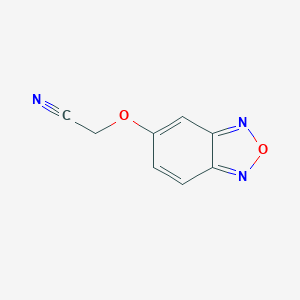


![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)
